Cyclohexyl acetoacetate
Overview
Description
Cyclohexyl acetoacetate is a β-keto ester compound. It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry. These β-keto esters serve as core building blocks in the synthesis of complex medicinal compounds. Notably, they play a crucial role in the formation of molecules like paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
2.
Synthesis Analysis
The synthesis of this compound involves various approaches. Direct transesterification is a common method, obviating the need to produce intermediate carboxylic acids. This transformation is particularly useful because β-keto acids are often unstable and prone to decarboxylation. Transesterification allows modification of both simple and elaborate esters. Selective transesterification of β-keto esters over other esters (such as α-keto esters or γ-keto esters) is achievable, likely proceeding via an enol intermediate or an acylketene intermediate .
5.
Scientific Research Applications
1. Photoreactions and Chemical Synthesis
Cyclohexyl acetoacetate has been studied in photoreactions, showcasing its potential in chemical synthesis. For instance, a study found that methyl acetoacetate, when irradiated with cyclohexene, resulted in various compounds including methyl 3-cyclohexyl-3-hydroxybutyrate, highlighting the reaction behavior of acetoacetate as a saturated ketone (Tada, Kokubo, & Sato, 1970). This demonstrates its utility in creating complex organic compounds.
2. Polymer Research
Novel monomers with cyclohexyl groups have been synthesized using acetoacetic ester. These monomers, through radical polymerization, have led to the development of polycarbobetaines with various applications. Their ionization constants, swelling degree in hydrogels, and stimuli-responsive properties were extensively studied (Noh, Sung, Geckeler, & Kudaibergenov, 2005). This research opens avenues for using this compound in advanced material science.
3. Catalysis
4. Medicinal Chemistry and Biological Applications
Although specific data on this compound in medicinal chemistry are limited, the compound's derivatives have been studied for various biological applications. For example, research has shown that acetoacetate can accelerate muscle regeneration and ameliorate muscular dystrophy in mice, indicating its potential in medical research and treatment applications (Zou et al., 2015).
5. Environmental Chemistry
In the context of environmental chemistry, this compound derivatives have been studied in the analysis of ozonation products of artificial sweeteners, providing insights into water treatment processes and environmental impact assessments (Scheurer et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
cyclohexyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSRMAVDXJBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219688 | |
Record name | Acetoacetic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-02-0 | |
Record name | Butanoic acid, 3-oxo-, cyclohexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6947-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl acetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetoacetic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ8SGS0N2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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